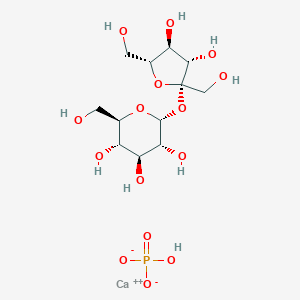

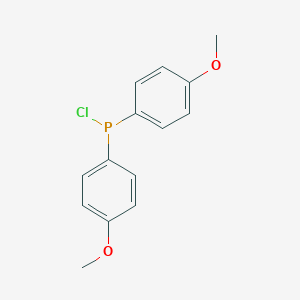

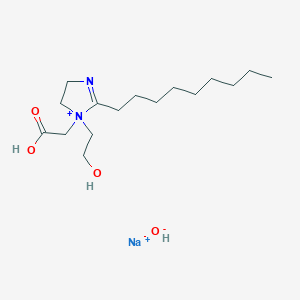

![molecular formula C14H11NO3S2 B084588 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- CAS No. 92163-82-1](/img/structure/B84588.png)

2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .

Synthesis Analysis

The synthesis of “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” and its derivatives involves complex chemical reactions. The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .Molecular Structure Analysis

The molecular structure of “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

The chemical reactions involving “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” are complex and involve various steps. The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .Physical And Chemical Properties Analysis

The physical and chemical properties of “2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-” can be analyzed using various techniques. The 1,3,4-oxadiazole and 1,2,4-oxadiazole have favorable physical, chemical, and pharmacokinetic properties .科学的研究の応用

Anti-Inflammatory Activity

This compound has been used in the synthesis of new benzoxazines derivatives, which have been tested for anti-inflammatory activity . It was observed that the solvent-free microwave thermolysis is a convenient, rapid, high-yielding, and environmental friendly protocol for the synthesis of benzoxazines .

Safener Activity

A solvent-free synthetic route was developed for the sulfonylurea benzothiazoline derivatives via the cyclization and carbamylation . The biological activity tests indicated the compounds could protect maize against the injury caused by chlorsulfuron to some extent .

Synthesis of 1,2,3-Benzotriazin-4(3H)-One Derivatives

In this research work, novel 1,2,3-benzotriazin-4(3H)-one sulfonamides were synthesized and investigated for their α-glucosidase inhibition activity .

Synthesis of 1,2,3-/1,2,4-Triazoles

Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Three-Component Synthesis of 4-Sulfonyl-1,2,3-Triazoles

4-Sulfonyl-1,2,3-triazole scaffolds possess promising bioactivities and applications as anion binders . A practical room-temperature, aerobic copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates, and azides is reported .

Analytical Tests

PAI can be used in the following applications: Conduct analytical tests during early formulation feasibility studies, determine degradation impurities produced during stress studies, develop, validate, and transfer analytical methods .

Synthesis of 1,2,4-Triazole Derivatives

Good antimicrobial activities were found for compounds including a 5-mercapto-1,3,4-oxadiazole ring bearing to 1,2,4-triazole nucleus via a methylene linkage .

作用機序

Target of Action

The compound 3-(4-methylphenyl)sulfonyl-1,3-benzothiazol-2-one, also known as 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-, has been found to target cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation and pain .

Result of Action

The primary result of the compound’s action is a reduction in inflammation and pain. This is achieved through the inhibition of COX enzymes and the subsequent decrease in prostaglandin production . The compound has also shown antimicrobial activity, making it a potential candidate for the treatment of infections .

特性

IUPAC Name |

3-(4-methylphenyl)sulfonyl-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S2/c1-10-6-8-11(9-7-10)20(17,18)15-12-4-2-3-5-13(12)19-14(15)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEPQANTIWUZDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406730 |

Source

|

| Record name | 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- | |

CAS RN |

92163-82-1 |

Source

|

| Record name | 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)

![Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-](/img/structure/B84530.png)